

YM-58790: A Comparative Guide to its Validation in Cancer Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-58790

Cat. No.: B10800973

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **YM-58790** (also known as BTP2 or YM-58483), a potent inhibitor of store-operated calcium entry (SOCE), and its validation across various cancer cell lines. The document summarizes key experimental data, details methodologies for crucial experiments, and visually represents the underlying signaling pathways and experimental workflows.

Introduction to YM-58790 and its Mechanism of Action

YM-58790 is a selective and potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are the primary mediators of SOCE. In numerous cancer types, the dysregulation of SOCE has been linked to enhanced proliferation, migration, invasion, and resistance to therapy. By blocking SOCE, **YM-58790** disrupts the downstream signaling pathways that are crucial for tumor progression, making it a valuable tool for cancer research and a potential candidate for therapeutic development.

The primary mechanism of action for **YM-58790** involves the inhibition of Ca^{2+} influx following the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). This blockade prevents the activation of calcium-dependent signaling molecules, most notably Calcineurin and the subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).

Additionally, the inhibition of SOCE by **YM-58790** has been shown to impact the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.

Performance of YM-58790 in Cancer Cell Lines

While extensive data on the direct cytotoxic IC50 values of **YM-58790** across a wide range of cancer cell lines is limited in publicly available literature, its efficacy is often demonstrated through its ability to inhibit SOCE and to sensitize cancer cells to conventional chemotherapeutic agents. The following tables summarize the available quantitative data on the effects of **YM-58790** and compare it with other common SOCE inhibitors.

Table 1: IC50 Values for Inhibition of Store-Operated Ca²⁺ Influx

Compound	Cell Line	IC50 (nM)	Reference
YM-58790 (BTP2)	Jurkat (Human T-cell leukemia)	~100	[1] [2] [3]
RBL-2H3 (Rat basophilic leukemia)	310 - 460	[4]	
SKF-96365	Various	1,000 - 10,000	
2-APB	Various	> 10,000 (inhibitory)	

Table 2: Anti-proliferative and Pro-apoptotic Effects of **YM-58790**

Cancer Type	Cell Line	Effect	Concentration	Reference
Glioblastoma	Glioblastoma Stem Cells	Decreased Sox2 expression, reduced sphere formation	Not specified	
Ovarian Cancer	IGROV1-R10, OVCAR3, SKOV3	Sensitizes cells to ABT-737 (Bcl-xL inhibitor)	10 µM	
Breast Cancer	MDA-MB-231	Enhances cisplatin cytotoxicity	Not specified	

Table 3: Comparison of **YM-58790** with Other SOCE Inhibitors in Cancer Research

Feature	YM-58790 (BTP2)	SKF-96365	2-Aminoethoxydiphenyl borate (2-APB)
Primary Target	CRAC channels (Orai1)	TRP channels, SOCE	IP3 receptors, TRP channels, SOCE
Potency (SOCE Inhibition)	High (nM range)	Moderate (µM range)	Low (µM range)
Selectivity	Relatively selective for CRAC	Non-selective, affects multiple channels	Non-selective, biphasic effects
Reported Cancer-related Effects	Sensitizes to chemotherapy, inhibits stemness	Inhibits proliferation and migration	Inhibits proliferation
Clinical Trials in Cancer	Preclinical	Preclinical	Preclinical

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the efficacy of **YM-58790** in cancer cell lines.

Calcium Imaging for SOCE Inhibition Assay

Objective: To measure the effect of **YM-58790** on store-operated calcium entry.

Materials:

- Cancer cell line of interest
- Culture medium
- Fura-2 AM (calcium indicator dye)
- Pluronic F-127
- HEPES-buffered saline solution (HBSS) with and without Ca^{2+}
- Thapsigargin (SERCA inhibitor)
- **YM-58790**
- Fluorescence microscope or plate reader with ratiometric imaging capabilities

Procedure:

- **Cell Seeding:** Seed cells on glass coverslips or in a 96-well plate and allow them to adhere overnight.
- **Dye Loading:** Incubate cells with 2-5 μM Fura-2 AM and 0.02% Pluronic F-127 in culture medium for 30-60 minutes at 37°C.
- **Washing:** Wash the cells twice with Ca^{2+} -free HBSS.
- **Baseline Measurement:** Measure the baseline Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission) in Ca^{2+} -free HBSS.

- **Store Depletion:** Add 1-2 μM thapsigargin to the Ca^{2+} -free HBSS to deplete intracellular calcium stores by inhibiting the sarcoplasmic/endoplasmic reticulum Ca^{2+} -ATPase (SERCA) pump. Monitor the transient increase in cytosolic Ca^{2+} as it is released from the ER.
- **SOCE Induction:** Once the cytosolic Ca^{2+} level returns to baseline, add Ca^{2+} -containing HBSS (typically 1-2 mM CaCl_2) to induce SOCE.
- **Inhibitor Treatment:** To test the effect of **YM-58790**, pre-incubate the cells with the desired concentration of the inhibitor for 15-30 minutes before adding thapsigargin. Alternatively, the inhibitor can be added just before the re-addition of extracellular Ca^{2+} .
- **Data Analysis:** The magnitude of SOCE is quantified by the increase in the Fura-2 ratio upon re-addition of extracellular Ca^{2+} . Compare the SOCE in control cells versus cells treated with **YM-58790**.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of **YM-58790** on cancer cell proliferation and viability.

Materials:

- Cancer cell line of interest
- Culture medium
- **YM-58790**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- **Treatment:** Treat the cells with a range of concentrations of **YM-58790**. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. IC50 values can be determined by plotting cell viability against the log of the inhibitor concentration.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of **YM-58790** on cancer cell migration.

Materials:

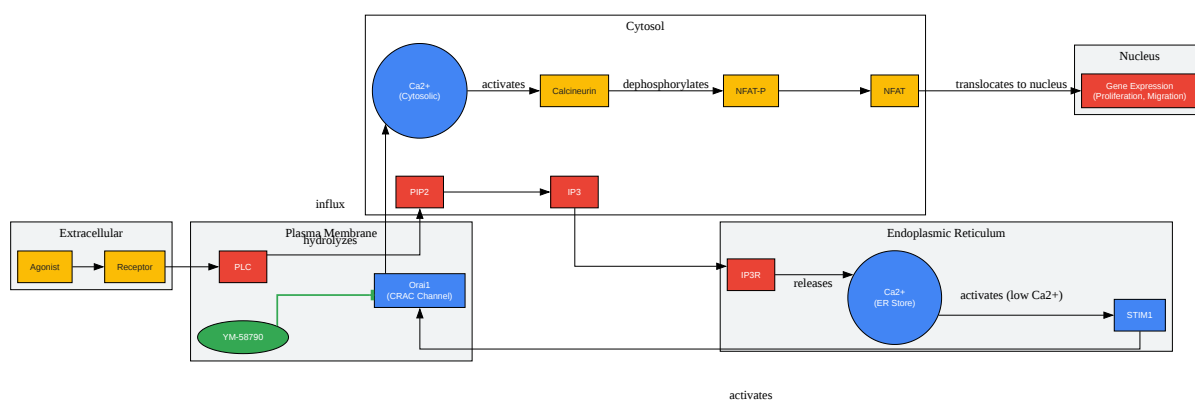
- Cancer cell line of interest
- Culture medium
- **YM-58790**
- 6-well or 12-well plates
- Pipette tip (p200 or p1000)
- Microscope with a camera

Procedure:

- Cell Seeding: Seed cells in a plate to create a confluent monolayer.
- Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
- Washing: Gently wash the cells with PBS to remove detached cells.
- Treatment: Add fresh culture medium containing different concentrations of **YM-58790** or a vehicle control.
- Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours).
- Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is a measure of cell migration. Compare the migration rate in control versus **YM-58790**-treated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by **YM-58790** and a typical experimental workflow for its validation.





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- To cite this document: BenchChem. [YM-58790: A Comparative Guide to its Validation in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800973#ym-58790-validation-in-different-cancer-cell-lines]

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